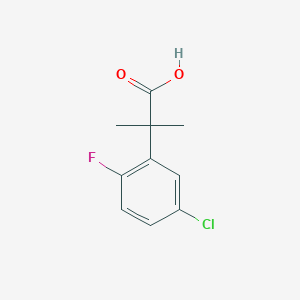

2-(5-氯-2-氟苯基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Chloro-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C6H5BClFO2 . It’s commonly used in research and development .

Synthesis Analysis

This compound is often used as a reactant in Suzuki cross-coupling reactions . It’s also involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (C6H5) with a boronic acid group (B(OH)2), a chlorine atom (Cl), and a fluorine atom (F) attached .Chemical Reactions Analysis

As mentioned earlier, this compound is often used in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize organic compounds by coupling a boronic acid with a halide .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 122-127 °C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 310.8±52.0 °C at 760 mmHg .科学研究应用

手性超临界流体色谱(SFC)分离:该化合物已被用于涉及手性SFC分离的研究。例如,吴等人(2016年)展示了在CO2中使用无添加剂的质子性甲醇作为共溶剂,分离了一系列的消旋2,2-二甲基-3-芳基-丙酸,包括类似化合物,这对大规模SFC分离和溶剂消耗有影响(Wu et al., 2016)。

立体位阻醇的合成:该化合物已被用于合成立体位阻醇。Szpilman和Carreira(2009年)在Schmidt糖苷化反应中使用了相关酯,2-氯-2-甲基丙酸酯,作为引导基,导致在温和酸性条件下高效的糖苷化(Szpilman & Carreira, 2009)。

抗癌活性:刘英祥(2007年)的研究集中在合成类似化合物2-{[(2-氯-6-氟苯基)氨基]-5-甲基苯基}乙酸及其体外潜在抗癌活性(Liu Ying-xiang, 2007)。

噁二唑衍生物的合成:Bhat等人(2016年)合成了一系列带有3-氯-2-氟苯基基团的1,3,4-噁二唑衍生物,源自3-氯-2-氟苯甲酸,显示出体内抗惊厥和抗炎活性的潜力(Bhat et al., 2016)。

抗癌药物合成中间体:张等人(2019年)报道了合成7-氯-6-氟-1-(4-氟苯基)-4-氧-1,4-二氢-1,8-萘啶-3-羧酸的重要中间体,这是许多生物活性抗癌药物的重要中间体,使用类似于2-(5-氯-2-氟苯基)-2-甲基丙酸的化合物(Zhang et al., 2019)。

铃木交叉偶联反应:Ikram等人(2015年)在铃木交叉偶联反应中利用了类似化合物2-溴-5-(3-氯-4-氟苯基)-3-己基噻吩,合成了具有潜在药用应用的新噻吩衍生物,包括溶血、生物膜抑制和抗血栓活性(Ikram et al., 2015)。

安全和危害

属性

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAOGMIEDMZNMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile](/img/structure/B2467188.png)

![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)

![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)

![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2467202.png)

![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)

![(1S,2S,4S)-2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2467206.png)